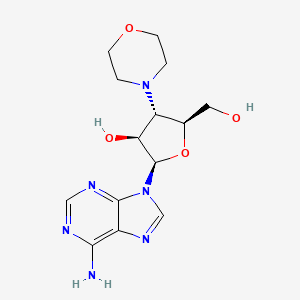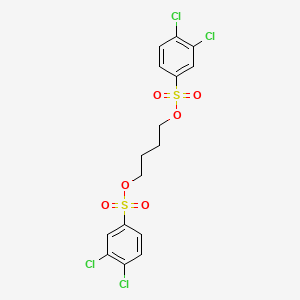
Titanocene(o-CH3NHSPh)I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanocene(o-CH3NHSPh)I is a compound belonging to the family of titanocene complexes. These complexes are known for their versatile applications in organic synthesis, catalysis, and medicinal chemistry. The compound features a titanium center coordinated to cyclopentadienyl ligands and an iodide ligand, along with an o-methylaminophenyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanocene(o-CH3NHSPh)I typically involves the reaction of titanocene dichloride with an appropriate ligand precursor. One common method is to react titanocene dichloride with o-methylaminophenyl iodide in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Titanocene(o-CH3NHSPh)I undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often involving single-electron transfer processes.
Substitution: Ligand exchange reactions can occur, where the iodide ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiolates, and phosphines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) species, while reduction can produce titanium(II) complexes. Substitution reactions result in the formation of new titanocene derivatives with different ligands.
Applications De Recherche Scientifique
Titanocene(o-CH3NHSPh)I has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving single-electron transfer.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its cytotoxic properties against cancer cells, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Titanocene(o-CH3NHSPh)I involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative stress and generate reactive oxygen species, leading to cell damage and apoptosis. The titanium center plays a crucial role in mediating these effects through redox reactions and coordination with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanocene Dichloride: A well-known titanocene complex with similar catalytic and anticancer properties.
Titanocene Y: Another titanocene derivative with enhanced cytotoxic activity.
Titanocene X: Known for its ability to induce apoptosis in cancer cells.
Uniqueness
Titanocene(o-CH3NHSPh)I is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The o-methylaminophenyl substituent enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
122817-36-1 |
|---|---|
Formule moléculaire |
C17H17INSTi-5 |
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;2-methylazanidylbenzenethiolate;titanium;iodide |
InChI |
InChI=1S/C7H8NS.2C5H5.HI.Ti/c1-8-6-4-2-3-5-7(6)9;2*1-2-4-5-3-1;;/h2-5,9H,1H3;2*1-5H;1H;/q3*-1;;/p-2 |
Clé InChI |
JQFLNLZWNDXENE-UHFFFAOYSA-L |
SMILES canonique |
C[N-]C1=CC=CC=C1[S-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


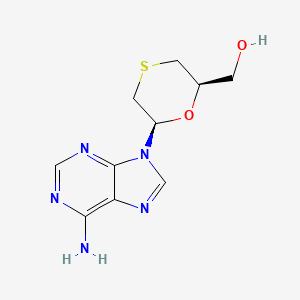
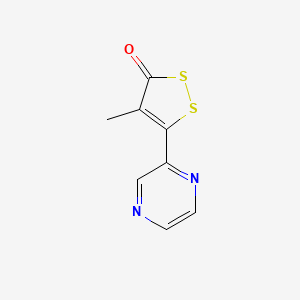
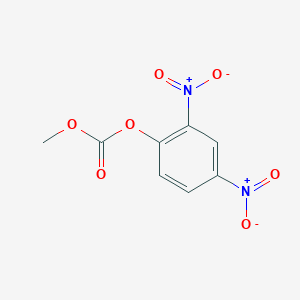
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

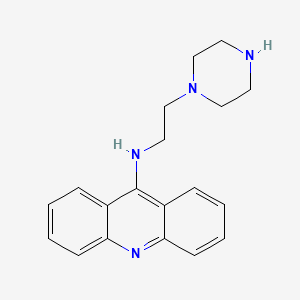
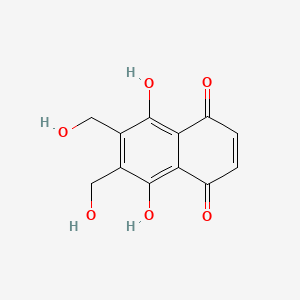
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)
